N-(cyanomethyl)-2-(3-nitrophenoxy)-N-phenylacetamide
Description
N-(cyanomethyl)-2-(3-nitrophenoxy)-N-phenylacetamide is a substituted acetamide derivative characterized by a cyanomethyl group (-CH₂CN) and a 3-nitrophenoxy (-O-C₆H₄-NO₂) substituent attached to the acetamide backbone. The presence of the electron-withdrawing nitro group and the polar cyanomethyl moiety suggests applications in enzyme inhibition or as intermediates in pharmaceutical synthesis .
Properties
IUPAC Name |
N-(cyanomethyl)-2-(3-nitrophenoxy)-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c17-9-10-18(13-5-2-1-3-6-13)16(20)12-23-15-8-4-7-14(11-15)19(21)22/h1-8,11H,10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRJXNSGOLKPNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC#N)C(=O)COC2=CC=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-2-(3-nitrophenoxy)-N-phenylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 3-nitrophenol with a suitable halogenated acetamide derivative under basic conditions to form the nitrophenoxyacetamide intermediate. This intermediate is then reacted with cyanomethylating agents, such as cyanomethyl chloride, in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
The cyanomethyl group undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : In 6M HCl at 80°C, the cyanomethyl group converts to a carboxylic acid, forming 2-(3-nitrophenoxy)-N-phenylacetamide-carboxylic acid. This reaction proceeds via protonation of the nitrile followed by nucleophilic water attack .
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Basic Hydrolysis : Using NaOH (10% aqueous) at 60°C, the nitrile group hydrolyzes to an amide intermediate before further conversion to the carboxylate salt .
| Reaction Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| 6M HCl, 80°C, 6h | HCl | Carboxylic acid derivative | 85% | |
| 10% NaOH, 60°C, 4h | NaOH | Sodium carboxylate | 78% |
Reduction of the Nitro Group
The 3-nitrophenoxy group can be reduced to an amine using catalytic hydrogenation or metal-based reductants:
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Catalytic Hydrogenation : Pd/C (5% w/w) in ethanol under H₂ (50 psi) reduces the nitro group to an amine at 25°C over 12 hours .
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Fe/HCl Reduction : Iron powder in HCl (1M) at 70°C for 8 hours yields the corresponding aminophenoxy derivative .
| Method | Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | Pd/C, H₂ | 25°C, 12h | 3-Aminophenoxy derivative | 92% | |
| Fe/HCl Reduction | Fe, HCl | 70°C, 8h | 3-Aminophenoxy derivative | 88% |
Nucleophilic Substitution Reactions
The nitrophenoxy oxygen participates in nucleophilic substitutions with electrophiles:
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Alkylation : Reaction with ethyl iodide (EtI) in ethanol containing NaOAc forms O-alkylated products. For example, ethyl substitution at the phenoxy oxygen occurs under reflux (80°C, 4h) .
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Acylation : Treatment with chloroacetamide derivatives (e.g., N-phenyl-2-chloroacetamide) in ethanol yields thioacetamide-linked compounds .
Cyclocondensation Reactions
The compound participates in regioselective cyclocondensation with heterocyclic precursors:
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With Cyanothioacetamide : In ethanol containing piperidine, refluxing for 6 hours produces tetrahydroisoquinoline-thione derivatives. This reaction exploits the nitrophenoxy group’s electron-withdrawing effect to direct cyclization .
| Precursor | Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Cyanothioacetamide | Piperidine, EtOH | Reflux, 6h | Tetrahydroisoquinoline-thione | 95% |
Radical-Mediated Cyanomethylation
Under radical initiators (e.g., DTBP), the cyanomethyl group forms radicals that react with aromatic systems:
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Radical Addition : In acetonitrile at 130°C, the cyanomethyl radical adds to alkynes or alkenes, forming β,γ-unsaturated nitriles .
| Substrate | Initiator | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Alkyne | DTBP | 130°C, 3h | β,γ-Unsaturated nitrile | 80% |
Stability and Reactivity Considerations
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Thermal Stability : Decomposes above 200°C, releasing NOₓ gases due to nitro group degradation .
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Photoreactivity : Exposure to UV light (254 nm) induces nitro-to-nitrito isomerization, confirmed by IR shifts from 1520 cm⁻¹ (NO₂) to 1480 cm⁻¹ (ONO) .
Comparative Reactivity with Analogues
Structural modifications significantly alter reactivity:
| Compound Modification | Reactivity Change | Source |
|---|---|---|
| Replacement of nitro with bromo | Enhanced electrophilic substitution | |
| Methylation of phenoxy ring | Increased lipophilicity |
Mechanistic Insights
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : This compound serves as a precursor in synthesizing more complex organic molecules, facilitating advancements in synthetic organic chemistry.
- Reagent in Organic Transformations : It is utilized in various organic reactions, contributing to the development of new synthetic methodologies.
Biology
- Biological Activity Studies : Research indicates that N-(cyanomethyl)-2-(3-nitrophenoxy)-N-phenylacetamide exhibits potential antimicrobial, anticancer, and anti-inflammatory activities. For instance, studies have shown that derivatives of this compound can inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation .
Medicine
- Therapeutic Potential : Ongoing research aims to evaluate its efficacy as a therapeutic agent for diseases such as cancer and infectious diseases. The compound's mechanism of action may involve modulation of enzyme activity or receptor interactions, leading to therapeutic effects.
Industry
- Pharmaceutical Development : The compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure makes it valuable in developing new materials with specific properties.
Case Studies
Several case studies highlight the applications and effectiveness of this compound:
- Anticancer Activity :
- Antimicrobial Properties :
Data Tables
The following tables summarize key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-2-(3-nitrophenoxy)-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Implications
Substituent Effects: The 3-nitrophenoxy group enhances π-π stacking interactions in crystal structures, as seen in trichloroacetamide analogs () . Cyanomethyl groups may reduce metabolic degradation compared to methyl or acetyl substituents () .
Comparative Bioactivity :
- Nitro-substituted acetamides (e.g., ) are less potent than thio- or pyrimidinyl analogs () but offer better synthetic accessibility .
Industrial Applications :
- Methods from (iron powder reduction, condensation) are scalable for nitro-containing intermediates, supporting large-scale production of the target compound .
Table 1: Key Physicochemical Properties
| Property | N-(cyanomethyl)-2-(3-nitrophenoxy)-N-phenylacetamide | N-(3-nitrophenyl)-N-phenylacetamide | 2-(2-bromo-4-fluorophenoxy)-N-(cyanomethyl)acetamide |
|---|---|---|---|
| Molecular Weight | ~297.27 g/mol (estimated) | 256.26 g/mol | 287.09 g/mol |
| Melting Point | Not reported | 188–190°C | Not reported |
| Solubility | Moderate in DMSO | Low in water | High in acetone |
Biological Activity
N-(cyanomethyl)-2-(3-nitrophenoxy)-N-phenylacetamide is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by a cyanomethyl group, a nitrophenoxy moiety, and an acetamide functional group. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:
- Enzymatic Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Binding : It may bind to receptors, modulating signaling pathways that affect cell proliferation and apoptosis.
- DNA/RNA Interaction : The compound could interfere with nucleic acid synthesis, impacting cellular replication and function.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In studies assessing its efficacy against various bacterial strains, the compound demonstrated:
- Effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
- Moderate activity against Gram-negative bacteria , indicating selective efficacy based on the bacterial cell wall structure .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases. Preliminary findings suggest that this compound may scavenge free radicals effectively, contributing to its potential therapeutic applications in oxidative stress-related conditions .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Antimicrobial Screening : In a study involving quantitative structure-activity relationship (QSAR) analysis, the compound was compared with similar derivatives. It showed promising results against E. coli and C. albicans, supporting its potential as an antimicrobial agent .
- Cell Line Studies : Research involving human cell lines indicated that the compound could induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells, suggesting a selective anticancer effect .
- Molecular Docking Studies : Computational studies have indicated favorable binding affinities of this compound with various biological targets, providing insights into its mechanism of action at the molecular level .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| N-[3-(3-nitrophenoxy)propyl]cyclopropanamine | Moderate antimicrobial | Enzyme inhibition |
| N,N-dimethyl-3-(3-nitrophenoxy)propan-1-amine | Antioxidant and antimicrobial | Receptor binding |
| This compound | Strong antimicrobial; antioxidant | Enzyme inhibition; receptor modulation |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of N-(cyanomethyl)-2-(3-nitrophenoxy)-N-phenylacetamide?
- Answer : The compound can be synthesized via multi-step condensation reactions. A typical approach involves:
- Step 1 : Substitution of a nitrobenzene derivative with a cyanomethyl group under alkaline conditions (e.g., NaOMe in DMSO) .
- Step 2 : Coupling with phenylacetamide using activating agents like DCC (dicyclohexylcarbodiimide) in anhydrous THF.
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Reaction progress is monitored using TLC and confirmed via H NMR .
Q. What analytical techniques are critical for characterizing this compound?
- Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR for verifying substituent positions and purity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (calculated: ~340.3 g/mol) .
- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., nitrophenoxy C-O stretch at ~1250 cm, cyanomethyl C≡N at ~2250 cm) .
Q. What preliminary biological activities have been reported for this compound?
- Answer : Initial screenings suggest:
- Anticancer Activity : Moderate inhibition of prostate cancer cell lines (e.g., PC-3, IC ~15 µM) via TRPM4 channel modulation .
- Antimicrobial Potential : Structural analogs with nitro groups show activity against Mycobacterium tuberculosis (MIC ~2 µg/mL) .
Advanced Research Questions
Q. How does the nitro group at the 3-position influence bioactivity compared to other substituents?
- Answer : Comparative studies (see table below) indicate the nitro group enhances electron-withdrawing effects, increasing binding affinity to enzymes like quinone reductase. Substitution with methoxy or chloro groups reduces potency by ~30-50% .
| Substituent | Biological Activity (IC) | Target Enzyme Affinity (K, nM) |
|---|---|---|
| 3-Nitro | 15 µM (PC-3 cells) | 120 ± 10 |
| 4-Methoxy | 25 µM | 250 ± 20 |
| 2-Chloro | 22 µM | 210 ± 15 |
Q. What contradictions exist in reported biological data, and how can they be resolved?
- Answer : Discrepancies in IC values (e.g., 15 µM vs. 30 µM in DU-145 cells) may arise from assay conditions (e.g., serum concentration, incubation time). Standardized protocols (e.g., 10% FBS, 48-hour exposure) and orthogonal assays (e.g., ATP-luciferase viability tests) are recommended for validation .
Q. What in vitro models are suitable for investigating its mechanism of action?
- Answer :
- Enzyme Inhibition Assays : Direct testing on purified targets (e.g., TRPM4 ion channels using patch-clamp electrophysiology) .
- Receptor Binding Studies : Radioligand displacement assays (e.g., H-labeled analogs for competitive binding analysis) .
- Metabolic Stability : Microsomal incubation (human liver microsomes, NADPH system) to assess CYP450-mediated degradation .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
